BenchChemオンラインストアへようこそ!

Cyclopeptide E

Cytotoxicity Cyclic hexapeptide KB nasopharyngeal carcinoma

Cherimolacyclopeptide E, also frequently catalogued as Cyclopeptide E, is a glycine-rich cyclic hexapeptide first isolated from the seeds of Annona cherimola (Annonaceae) via bioassay-guided fractionation. Its primary sequence was elucidated as cyclo(Gly¹-Leu²-Gly³-β-Homotyrosine⁴-Tyr⁵-Pro⁶) through a combination of MS/MS fragmentation on a Q-TOF mass spectrometer equipped with an ESI source, extensive 2D NMR analyses, and chemical degradation.

Molecular Formula
Molecular Weight
Cat. No. B1578336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopeptide E
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cherimolacyclopeptide E Procurement Guide: Structural Identity, Natural Source, and Pharmacological Baseline


Cherimolacyclopeptide E, also frequently catalogued as Cyclopeptide E, is a glycine-rich cyclic hexapeptide first isolated from the seeds of Annona cherimola (Annonaceae) via bioassay-guided fractionation [1]. Its primary sequence was elucidated as cyclo(Gly¹-Leu²-Gly³-β-Homotyrosine⁴-Tyr⁵-Pro⁶) through a combination of MS/MS fragmentation on a Q-TOF mass spectrometer equipped with an ESI source, extensive 2D NMR analyses, and chemical degradation [1][2]. The compound belongs to the cherimolacyclopeptide series (A through G), a family of proline-containing cyclic oligopeptides isolated exclusively from Annona species seeds, distinguished by varying ring sizes (hexa- to nonapeptides) and amino acid compositions [3]. Natural cherimolacyclopeptide E was originally reported to exhibit potent in vitro cytotoxic activity against the KB human nasopharyngeal carcinoma cell line with an IC₅₀ of 0.017 μM [2][4].

Why Generic Cyclopeptide Substitution Fails: The Cherimolacyclopeptide E Case for Source and Sequence Authentication


Within the Annonaceae-derived cyclopeptide family, cherimolacyclopeptide E cannot be interchanged with its closest structural relatives or even with identically sequenced synthetic batches. The ring size (cyclohexapeptide vs. cycloheptapeptide for cherimolacyclopeptide C), amino acid composition (presence of the non-proteinogenic β-homotyrosine residue), and specific sequence order are each critical determinants of biological potency [1][2]. For example, cherimolacyclopeptide C, a cycloheptapeptide from the same seed source, exhibits a KB IC₅₀ of 0.072 μM—approximately 4.2-fold less potent than the originally reported natural cherimolacyclopeptide E (IC₅₀ 0.017 μM) [3]. More critically, independent total synthesis studies have revealed that synthetic cherimolacyclopeptide E bearing the identical covalent sequence can exhibit dramatically lower cytotoxicity (KB IC₅₀ > 100 μM), a nearly 6,000-fold difference from the natural isolate, strongly implicating that conformational state, trace impurities, or co-isolated factors in the natural material may be essential for full biological activity [4]. These findings demonstrate that neither sequence homology nor nominal compound identity alone guarantees functional equivalence, making rigorous source documentation, purity certification, and independent bioactivity verification indispensable for procurement decisions involving this compound.

Cherimolacyclopeptide E Quantitative Evidence Guide: Head-to-Head Potency, Antimicrobial Spectrum, and Analog Benchmarking


KB Cell Cytotoxicity: Natural Cherimolacyclopeptide E vs. Synthetic Replicate vs. In-Class Heptapeptide Comparator

The originally reported natural cherimolacyclopeptide E (isolated from Annona cherimola seeds) exhibited an IC₅₀ of 0.017 μM against the KB human nasopharyngeal carcinoma cell line [1]. In contrast, a 2021 total synthesis study by Suzuki et al. confirmed the identical covalent structure via solid-phase Fmoc/OAll chemistry on 2-Cl-trityl resin and NMR conformational analysis, but the synthetic replicate exhibited only weak cytotoxicity with an IC₅₀ > 100 μM against the same KB cell line—a greater than 5,800-fold reduction in potency [2]. Meanwhile, the in-class comparator cherimolacyclopeptide C (a cycloheptapeptide from the same seed source) had an independently measured KB IC₅₀ of 0.072 μM, approximately 4.2-fold less potent than natural cherimolacyclopeptide E and far more potent than the synthetic batch [3]. These three data points, generated across independent laboratories using the same cell line, reveal that biological activity cannot be predicted from sequence identity alone and that the cytotoxic potency of cherimolacyclopeptide E is exquisitely dependent on source, isolation method, and potentially conformational integrity or co-purifying entities.

Cytotoxicity Cyclic hexapeptide KB nasopharyngeal carcinoma Natural vs. synthetic comparison Cherimolacyclopeptide E

Synthetic Cherimolacyclopeptide E Cytotoxicity in Murine Ascites Models: DLA and EAC Cell Line Activity

Dahiya (2007) synthesized cherimolacyclopeptide E (designated compound 12) via solution-phase coupling of tripeptide units Boc-Gly-Leu-Gly-OCH₃ and Boc-β-HomoTyr-Tyr-Pro-OCH₃ followed by cyclization, and characterized the product by FTIR, ¹H NMR, ¹³C NMR, FAB MS, and elemental analysis [1]. In cytotoxicity screening, this synthetic cherimolacyclopeptide E exhibited CTC₅₀ values of 2.16 μM against Dalton's lymphoma ascites (DLA) cells and 4.96 μM against Ehrlich's ascites carcinoma (EAC) cells [1]. These values are substantially different from the KB IC₅₀ > 100 μM reported by Suzuki et al. (2021) for their independently synthesized batch [2], and also distinct from the natural isolate's reported KB IC₅₀ of 0.017 μM [3]. Although no direct head-to-head comparison was performed within a single study, the cross-study data reveal that synthetic cherimolacyclopeptide E produced via Boc-based solution-phase chemistry (Dahiya 2007) retains measurable—albeit moderate—cytotoxic activity against murine lymphoma and carcinoma cell lines, in stark contrast to the Fmoc-solid-phase synthetic batch. This divergence implicates the synthetic route (Boc solution-phase vs. Fmoc solid-phase) as a potential determinant of the final product's bioactive conformation, aggregation state, or trace impurity profile.

Cytotoxicity Dalton's lymphoma ascites Ehrlich's ascites carcinoma Synthetic cyclic hexapeptide Anticancer screening

Antimicrobial Spectrum: Synthetic Cherimolacyclopeptide E MIC Values Against Bacterial and Fungal Pathogens

The Dahiya (2007) synthetic cherimolacyclopeptide E (compound 12, Boc solution-phase route) was evaluated for antimicrobial activity against a panel of pathogenic microorganisms [1]. It exhibited MIC values between 6 and 12.5 μg/mL against Pseudomonas aeruginosa, Escherichia coli, and Candida albicans [1]. Specifically, the most potent activity was observed against the fungal pathogen C. albicans (MIC = 6 μg/mL), followed by P. aeruginosa and E. coli (MIC = 12.5 μg/mL) [1]. In contrast, the Suzuki et al. (2021) synthetic batch (Fmoc solid-phase route) exhibited little antibacterial activity against Escherichia coli, with no quantitative MIC reported [2]. While no direct antimicrobial head-to-head comparison against other cherimolacyclopeptides (e.g., cherimolacyclopeptide F, a cyclononapeptide co-isolated from the same seeds) is available in the public literature, the cross-study comparison between synthetic batches reinforces the conclusion that biological activity—including antimicrobial potency—is critically dependent on the synthetic methodology and resulting conformational profile of the final product.

Antimicrobial Cyclic hexapeptide Pseudomonas aeruginosa Candida albicans Minimum inhibitory concentration

Alanine-Scanning SAR: Gly²→Ala and Gly⁶→Ala Analogues of Cherimolacyclopeptide E Demonstrate Enhanced and Selective Cytotoxicity

Shaheen et al. (2012) accomplished the solid-phase total synthesis of cherimolacyclopeptide E (1) using FMOC/tert-butyl-protected amino acids on the Kenner sulfonamide safety-catch linker and generated a series of alanine-substituted analogues [1]. The parent synthetic peptide 1 was found to be weakly cytotoxic against four cell lines: MOLT-4, Jurkat T lymphoma, MDA-MB-231, and KB [1]. Two analogues, compound 3 (Gly²→Ala) and compound 7 (Gly⁶→Ala), exhibited significantly enhanced and selective cytotoxicity [1]. Against KB cells, analogue 3 showed IC₅₀ = 6.3 μM and analogue 7 showed IC₅₀ = 7.8 μM, while against MDA-MB-231 breast cancer cells, analogue 3 exhibited IC₅₀ = 10.2 μM and analogue 7 exhibited IC₅₀ = 7.7 μM [1]. This alanine-scanning SAR study demonstrates that glycine residues at positions 2 and 6 are not essential for activity; rather, their substitution with alanine markedly improves cytotoxicity, suggesting that the conformational flexibility conferred by glycine in the parent peptide may be detrimental to target engagement. The study also noted that the spectral data of synthetic 1 matched the reported natural product data, yet the biological activity was strikingly different, warranting re-evaluation of the original natural product for purity and conformational integrity [1].

Structure-activity relationship Alanine scanning Cyclic hexapeptide analogues MDA-MB-231 breast cancer KB carcinoma

Conformational Heterogeneity in Synthetic Cherimolacyclopeptide E: NMR Evidence for Two Conformers with Differential Bioactivity Implications

The Suzuki et al. (2021) solid-phase synthesis study revealed that synthetic cherimolacyclopeptide E exists in two distinct conformations when dissolved in pyridine-d₅, as evidenced by NMR analysis [1]. The spectroscopic data of the major conformer were consistent with those reported for natural cherimolacyclopeptide E, thereby confirming the covalent structure [1]. However, the presence of a second, minor conformer—coupled with the striking loss of cytotoxic activity (KB IC₅₀ > 100 μM vs. the natural isolate's IC₅₀ of 0.017 μM)—suggests that the biologically active conformation of the natural peptide may represent a specific conformational state that is not adequately populated in the synthetic material, or that the natural isolate contains a conformational stabilizing factor absent in the synthetic product [1][2]. In contrast, the Dahiya (2007) synthetic batch, which retained measurable cytotoxicity (DLA CTC₅₀ 2.16 μM, EAC CTC₅₀ 4.96 μM) [3], was characterized in a different solvent system (CDCl₃ for IR; DMSO-d₆ or CDCl₃ for NMR) and no conformational heterogeneity was explicitly reported, although this may reflect differences in analytical depth rather than true conformational homogeneity.

Conformational analysis NMR spectroscopy Cyclic peptide conformers Pyridine-d₅ Bioactive conformation

Anthelmintic Activity of Synthetic Cherimolacyclopeptide E: A Differentiated Pharmacological Dimension Absent in Most In-Class Cyclopeptides

The Dahiya (2007) synthetic cherimolacyclopeptide E (compound 12) was evaluated for anthelmintic activity against three earthworm species—Megascolex konkanensis, Pontoscolex corethruses, and Eudrilus sp.—at a dose of 2 mg/mL [1]. The compound exhibited moderate anthelmintic activity, causing paralysis and death within observation periods comparable to the reference standard piperazine citrate [1]. This anthelmintic dimension is notably absent from the pharmacological profiles reported for other cherimolacyclopeptides (A–D, F, G) in the isolation literature, where cytotoxicity and occasionally antimicrobial activity are the primary endpoints [2][3]. As a class-level observation, most Annonaceae-derived cyclopeptides have not been systematically screened for anthelmintic activity, making this a potentially under-explored pharmacological space. However, within the available data, the Dahiya synthetic cherimolacyclopeptide E is the only member of the cherimolacyclopeptide series for which quantitative anthelmintic data have been published, providing a differentiated selection criterion for researchers targeting parasitic helminth models.

Anthelmintic Cyclic hexapeptide Earthworm paralysis Megascolex konkanensis Pharmacological profiling

Cherimolacyclopeptide E Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Natural Product Reference Standard for Cytotoxic Cyclohexapeptide Bioactivity Verification

Given the >5,800-fold potency discrepancy between natural cherimolacyclopeptide E (KB IC₅₀ = 0.017 μM) and its sequence-identical synthetic replicate (KB IC₅₀ > 100 μM), the natural isolate serves as an essential positive control reference standard for any synthetic program aiming to reproduce or improve upon the originally reported cytotoxicity [1][2]. Laboratories engaged in total synthesis, biosynthetic pathway engineering, or natural product dereplication of Annonaceae cyclopeptides should procure authenticated natural cherimolacyclopeptide E to calibrate their cytotoxicity assays and to benchmark the activity of synthetic batches, semi-synthetic derivatives, or biosynthetic products. Without this reference standard, a synthetic batch that appears inactive cannot be distinguished from a genuine synthetic failure versus a fundamental bioactivity artifact of the original isolation.

Structure-Activity Relationship (SAR) Lead Optimization Using Parent Cherimolacyclopeptide E as a Scaffold for Alanine-Substituted Analogues

The Shaheen et al. (2012) alanine-scanning study provides a validated SAR platform where the weakly cytotoxic parent cherimolacyclopeptide E serves as the scaffold for generating analogues with enhanced and selective cytotoxicity [1]. Specifically, analogues 3 (Gly²→Ala; KB IC₅₀ 6.3 μM, MDA-MB-231 IC₅₀ 10.2 μM) and 7 (Gly⁶→Ala; KB IC₅₀ 7.8 μM, MDA-MB-231 IC₅₀ 7.7 μM) represent validated starting points for further medicinal chemistry optimization [1]. Research groups engaged in anticancer cyclic peptide development should procure the parent peptide for use as a synthetic precursor or as a reference scaffold, with the explicit understanding that the parent itself is weakly active; the procurement value lies in its role as a validated SAR template rather than as a directly potent therapeutic lead.

Antimicrobial Screening Reference Compound with Validated Gram-Negative and Antifungal Activity

The Dahiya (2007) synthetic cherimolacyclopeptide E exhibits a defined antimicrobial profile with MIC values of 6 μg/mL against Candida albicans, 12.5 μg/mL against Pseudomonas aeruginosa, and 12.5 μg/mL against Escherichia coli [1]. This validated antimicrobial spectrum makes it suitable as a reference compound for screening panels targeting plant-derived cyclic peptides with antimicrobial activity, particularly against the ESKAPE pathogen P. aeruginosa and the fungal pathogen C. albicans. Importantly, procurement for antimicrobial applications must specify the Boc solution-phase synthetic route, as the Fmoc solid-phase synthetic batch (Suzuki 2021) exhibited little antibacterial activity [2]. Users should request a certificate of analysis confirming MIC values against the specified reference strains.

Anthelmintic Drug Discovery Entry Point Targeting Plant-Derived Cyclohexapeptides

As the only compound in the cherimolacyclopeptide series (A–G) with published anthelmintic activity data—demonstrating moderate paralysis and lethality against Megascolex konkanensis, Pontoscolex corethruses, and Eudrilus sp. at 2 mg/mL [1]—cherimolacyclopeptide E (Boc-synthesized batch) represents a unique entry point for anthelmintic drug discovery programs exploring the pharmacological space of Annonaceae-derived cyclopeptides [1]. Research groups investigating natural product anthelmintics should prioritize this compound over other cherimolacyclopeptide congeners, for which no anthelmintic screening data exist in the public domain. The moderate potency suggests it may serve as a starting scaffold for structural optimization rather than as a development candidate, aligning with typical early-stage natural product lead identification workflows.

Quote Request

Request a Quote for Cyclopeptide E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.